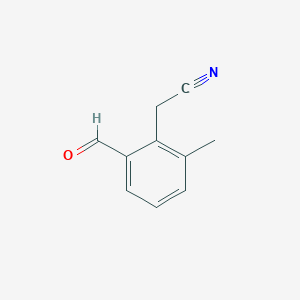

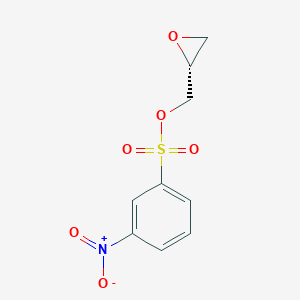

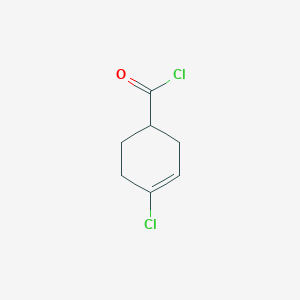

![molecular formula C₁₀H₁₉NO₅S B138871 N-[(2S,3R,4R,5S,6R)-2-乙基硫基-4,5-二羟基-6-(羟甲基)氧杂-3-基]乙酰胺 CAS No. 122331-70-8](/img/structure/B138871.png)

N-[(2S,3R,4R,5S,6R)-2-乙基硫基-4,5-二羟基-6-(羟甲基)氧杂-3-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior and properties.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multi-step organic reactions, often starting with an acetic acid derivative that is then coupled with an amine or other nucleophilic species. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU in dry dichloromethane conditions . This suggests that the synthesis of N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide might also involve the coupling of a sugar-derived acetic acid with an amine-containing ethylsulfanyl group under similar conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR and LC-MS, as well as by X-ray crystallography . These methods can reveal the presence of intramolecular hydrogen bonds and other structural features that are crucial for the biological activity of the compound. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds, which could be indicative of how N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide might interact with biological targets .

Chemical Reactions Analysis

The reactivity of acetamide derivatives can be influenced by the electronic properties of the substituents attached to the nitrogen atom of the acetamide group. For example, the study of N-[4-(Ethylsulfamoyl)phenyl]acetamide showed that the compound's reactivity in different solvents could be analyzed using HOMO-LUMO gap energy calculations and molecular electrostatic potential (MEP) analysis . These methods could also be applied to understand the reactivity of N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide in various biological and chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be predicted using computational methods. The ADMET properties and molecular docking studies can provide insights into the drug-likeness and potential biological targets of these compounds . For instance, molecular docking studies have been used to investigate the anticancer activities of similar compounds by targeting specific receptors . These methods could be employed to predict the behavior of N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide in a biological system.

科学研究应用

抑制谷氨酸酶用于癌症治疗

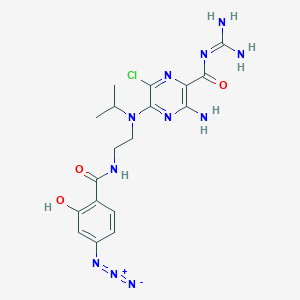

Shukla等人(2012年)的研究详细介绍了双-2-(5-苯乙酰胺基-1,2,4-噻二唑-2-基)乙基硫醚3(BPTES)类似物的设计、合成和药理评价,包括与N-[(2S,3R,4R,5S,6R)-2-乙基硫基-4,5-二羟基-6-(羟甲基)氧杂-3-基]乙酰胺结构相关的化合物,作为谷氨酸酶抑制剂。这项研究突出了谷氨酸酶抑制在癌症治疗中的治疗潜力,特定类似物表现出强效抑制作用,并且与BPTES相比具有更好的溶解性,因此为开发新的抗癌药物提供了一个有希望的途径(Shukla et al., 2012)。

抗菌和抗酶应用

Nafeesa等人(2017年)合成了一系列2-[(5-{1-[(4-氯苯基)磺酰]-3-哌啶基}-1,3,4-噁二唑-2-基)硫基]乙酰胺的N-取代衍生物,研究了它们的抗菌和抗酶潜力。该研究强调了这些化合物的多功能基团,展示了它们对革兰氏阴性和革兰氏阳性细菌的显著抗菌活性,从而表明这些化合物在开发新的抗微生物药物中的潜力(Nafeesa et al., 2017)。

配位化学和抗氧化活性

Chkirate等人(2019年)对由吡唑-乙酰胺衍生物构建的新型Co(II)和Cu(II)配合物进行的研究,包括与所讨论化合物相关的化合物,阐明了氢键对自组装过程及其抗氧化活性的影响。这项研究不仅扩展了对配位化学的理解,还展示了这些配合物的显著抗氧化潜力,暗示了它们在减轻与氧化应激相关疾病中的适用性(Chkirate et al., 2019)。

化学合成和表征

Valiullina等人(2020年)的工作涉及主要胺促进的碳青霉烯衍生的对硝基苯甲酯的环开启,导致合成与N-[(2S,3R,4R,5S,6R)-2-乙基硫基-4,5-二羟基-6-(羟甲基)氧杂-3-基]乙酰胺结构相似的化合物。这项研究为有潜在药物应用的复杂分子的生成提供了新的方法,从而为有机合成领域做出了贡献(Valiullina等人,2020年)。

分析化学应用

Shesha等人(2022年)开发并验证了一种RP-UPLC方法,用于同时估计片剂中Etoricoxib和Thiocolchicoside的含量,展示了与N-[(2S,3R,4R,5S,6R)-2-乙基硫基-4,5-二羟基-6-(羟甲基)氧杂-3-基]乙酰胺相关的化合物在分析化学中的应用,特别是在制药分析中。这项研究强调了先进分析技术在确保联合药物的质量和疗效方面的重要性(Shesha et al., 2022)。

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-3-17-10-7(11-5(2)13)9(15)8(14)6(4-12)16-10/h6-10,12,14-15H,3-4H2,1-2H3,(H,11,13)/t6-,7-,8-,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDKHCZSFYJVMF-IGORNWKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C(C(C(C(O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446935 |

Source

|

| Record name | FT-0668130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

CAS RN |

122331-70-8 |

Source

|

| Record name | FT-0668130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

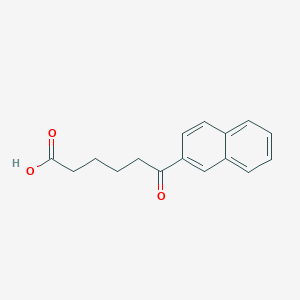

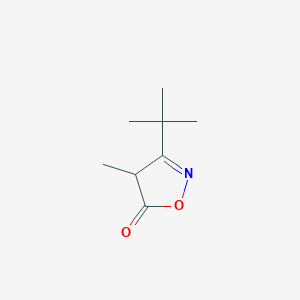

![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)

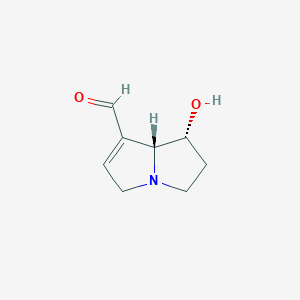

![(S)-N-(4-Fluorophenyl)-1-[hydroxy[4-(phenylmethoxy)phenyl]methyl]-4-oxo-cyclohexanecarboxamide](/img/structure/B138802.png)

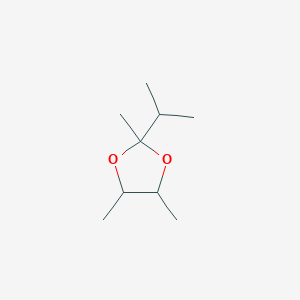

![3-Methylbenzo[d]isoxazol-6-amine](/img/structure/B138811.png)